4-(Chloromethyl)benzamide

Beschreibung

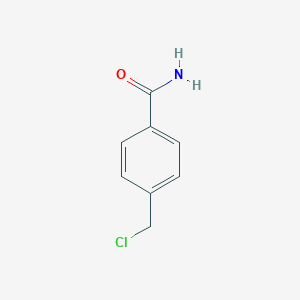

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(chloromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVILZFVTUVWJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332508 | |

| Record name | 4-(Chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84545-14-2 | |

| Record name | 4-(Chloromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)benzamide, a valuable building block in medicinal chemistry and organic synthesis. This document details the chemical principles, experimental protocols, and characterization data for the preparation of this compound.

Introduction

This compound is a bifunctional molecule containing both a reactive chloromethyl group and a primary amide. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and other biologically active compounds. The chloromethyl group can readily undergo nucleophilic substitution reactions, while the amide functionality can participate in various chemical transformations or act as a key structural motif for biological interactions.

The most direct and common method for the synthesis of this compound is the amidation of 4-(chloromethyl)benzoyl chloride with a suitable ammonia source. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-(chloromethyl)benzoyl chloride.

3.1. Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 4-(Chloromethyl)benzoyl chloride | ≥97% purity |

| Aqueous ammonia (28-30%) | Reagent grade |

| Dichloromethane (DCM) | Anhydrous |

| Deionized water | |

| Anhydrous magnesium sulfate | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Büchner funnel and flask | |

| Filter paper | |

| Rotary evaporator | |

| Beakers, graduated cylinders, etc. |

3.2. Procedure

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add concentrated aqueous ammonia (2.5 eq) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

3.3. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Purity | ≥96% | [1] |

| Appearance | White solid | |

| Melting Point | 158-161 °C | |

| Yield | Not explicitly reported for this specific reaction in the searched literature, but analogous reactions suggest yields can be high. |

Characterization Data

5.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the amide and chloromethyl functional groups.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3350, ~3170 | N-H stretching (amide) |

| ~1660 | C=O stretching (amide I) |

| ~1600 | N-H bending (amide II) |

| ~1280 | C-N stretching |

| ~700-800 | C-Cl stretching |

5.2. Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.[2]

| m/z | Assignment |

| 169/171 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 134 | [M - Cl]⁺ |

| 121 | [M - CH₂Cl]⁺ |

| 106 | [C₇H₆O]⁺ |

| 77 | [C₆H₅]⁺ |

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound was not found in the search results, the following are predicted chemical shifts based on the structure.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to C=O) |

| ~7.45 | d | 2H | Ar-H (ortho to CH₂Cl) |

| ~6.0 (br s) | s | 2H | -NH₂ |

| ~4.60 | s | 2H | -CH₂Cl |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~142 | C-CH₂Cl |

| ~134 | C-C=O |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~45 | -CH₂Cl |

Conclusion

This technical guide outlines a straightforward and efficient protocol for the synthesis of this compound. The provided experimental details and characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable preparation and identification of this important chemical intermediate. Further optimization of reaction conditions and purification methods may lead to improved yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery. As a derivative of the versatile benzamide scaffold, it holds potential for the development of novel therapeutic agents. Benzamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. The presence of a reactive chloromethyl group on the phenyl ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and purification, and an exploration of its potential biological relevance based on the activities of related benzamide compounds.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [2] |

| CAS Number | 84545-14-2 | [2] |

| Appearance | Predicted to be a solid | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzamides is the reaction of the corresponding benzoyl chloride with an amine. In the case of this compound, the synthesis can be achieved through the reaction of 4-(chloromethyl)benzoyl chloride with ammonia. The following is a representative experimental protocol.[4][5]

Reaction Scheme:

Materials and Reagents:

-

4-(Chloromethyl)benzoyl chloride

-

Concentrated aqueous ammonia

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-(chloromethyl)benzoyl chloride (1 equivalent) in a suitable organic solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated aqueous ammonia (a slight excess) dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any excess acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.[6][7][8][9]

Recrystallization Protocol:

-

Select a suitable solvent or solvent system for recrystallization. Good options for benzamides often include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[6] The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize the yield, cool the solution further in an ice bath.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Potential biological activities of this compound based on the benzamide class.

Biological and Pharmacological Context

While specific biological targets for this compound are not extensively documented, the broader class of benzamide derivatives has significant therapeutic relevance.

-

Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents.[10][11] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some benzamides act as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce apoptosis in cancer cells.[10] Others have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides, thereby halting DNA and RNA synthesis in rapidly dividing cancer cells.[12]

-

Signaling Pathway Modulation: Certain benzamide derivatives have been identified as modulators of critical signaling pathways in cancer. For example, some have been shown to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer and plays a role in tumor growth and metastasis.[13]

-

Antimicrobial Activity: The benzamide scaffold is also present in compounds with antimicrobial properties. Various substituted benzamides have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[14][15][16]

The reactive chloromethyl group in this compound makes it a useful building block for creating libraries of more complex benzamide derivatives. These derivatives can then be screened for various biological activities, potentially leading to the discovery of new drug candidates.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its known physicochemical properties, along with representative experimental protocols for its synthesis and purification. While specific biological data for this compound is limited, the well-established and diverse biological activities of the broader benzamide class suggest that this compound and its derivatives are promising candidates for further investigation in the quest for novel therapeutic agents. The provided workflows and logical relationship diagrams offer a framework for its synthesis and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. This compound | C8H8ClNO | CID 458363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scribd.com [scribd.com]

- 5. Benzamide synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Chloromethyl)benzamide

CAS Number: 84545-14-2

Introduction

4-(Chloromethyl)benzamide is a functionalized aromatic compound belonging to the benzamide class. Its structure incorporates a reactive benzylic chloride group, making it a valuable and versatile intermediate in organic synthesis. While not extensively studied for its own biological activity, its utility lies in its ability to serve as a key building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of the benzamide moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and potential applications for researchers in drug discovery and chemical development.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Data is compiled from chemical supplier databases and safety data sheets (SDS).

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 84545-14-2 | N/A |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Boiling Point | 327.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.248 g/cm³ (Predicted) | [1] |

| Flash Point | 151.8 °C (Predicted) | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Spectroscopic Data

| Spectrum Type | Expected/Reported Data | Source(s) |

| ¹H NMR | Predicted δ (ppm) in CDCl₃: ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.0 (br s, 2H, -NH₂), ~4.6 (s, 2H, -CH₂Cl) | N/A |

| ¹³C NMR | Predicted δ (ppm) in CDCl₃: ~168 (C=O), ~142 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~45 (-CH₂Cl) | N/A |

| Mass Spectrum | Data available in spectral databases (GC-MS). Expected m/z: 169 [M⁺], 171 [M+2⁺] due to ³⁵Cl/³⁷Cl isotope pattern. | [1] |

| Infrared (IR) | Data available in spectral databases (Vapor Phase). Expected peaks (cm⁻¹): ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400-1200 (C-N stretch), ~800-600 (C-Cl stretch). | [1] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1] All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

| Hazard Class | GHS Statements | Precautionary Measures | Source(s) |

| Irritant | H302: Harmful if swallowed. H341: Suspected of causing genetic defects. | P201: Obtain special instructions before use. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing/eye protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. | [4] |

| Incompatibilities | Strong oxidizing agents, Strong reducing agents, Strong bases. | Avoid contact with incompatible materials. Store in a tightly closed, dry container. | [5][6] |

| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. | Remove contaminated clothing. Seek immediate medical attention if irritation persists or if exposed or concerned. | [4][5] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding acyl chloride precursor. Its primary utility stems from the reactivity of the benzylic chloride, which readily participates in nucleophilic substitution reactions.

Representative Synthesis Protocol: Ammonolysis of 4-(Chloromethyl)benzoyl Chloride

This protocol describes a representative method for the synthesis of this compound based on the well-established reaction of an acyl chloride with ammonia.[2] The precursor, 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4), is commercially available.[3][7]

Materials:

-

4-(Chloromethyl)benzoyl chloride (1.0 eq)

-

Concentrated aqueous ammonia (NH₄OH, ~28-30%) (excess, ~10 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Chloromethyl)benzoyl chloride (1.0 eq) in a suitable anhydrous solvent like DCM or THF (~5-10 mL per gram of starting material).

-

Cool the flask to 0 °C in an ice-water bath.

-

While stirring vigorously, add excess concentrated aqueous ammonia dropwise to the solution. The addition is exothermic and should be performed slowly to maintain the temperature below 10 °C. A white precipitate of the product will form immediately.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material (acyl chloride) is fully consumed.

-

Filter the resulting suspension through a Büchner funnel to collect the crude white solid.

-

Wash the solid with cold deionized water to remove ammonium salts, followed by a small amount of cold solvent (DCM or THF) to remove any unreacted starting material.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Dry the purified product under vacuum.

Synthetic Utility: A Building Block for Amine Derivatives

The chloromethyl group is a versatile handle for introducing the benzamide scaffold. A common application is the reaction with primary or secondary amines to form 4-(aminomethyl)benzamide derivatives, which have been investigated as potential therapeutic agents.[8]

Representative Protocol: Synthesis of N-Substituted 4-(Aminomethyl)benzamide

-

Dissolve this compound (1.0 eq) and a desired primary or secondary amine (1.1-1.5 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the mixture.

-

Heat the reaction mixture at 50-80 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization.

Logical and Experimental Workflows

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from the commercially available precursor to a derivatized product, highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway for this compound and its subsequent derivatization.

Research and Development Workflow

As a versatile chemical intermediate, this compound is an ideal starting point for discovery campaigns. The diagram below outlines a typical workflow for synthesizing and evaluating a library of derivatives based on this core.

Caption: A typical drug discovery workflow starting from the this compound scaffold.

Applications in Research and Drug Discovery

While direct biological data for this compound is scarce, the broader benzamide class is of significant interest in medicinal chemistry. Derivatives have been reported to exhibit a wide range of activities, suggesting that compounds synthesized from this compound could be valuable for screening in these areas.

Potential Therapeutic Areas for Derivatives

| Therapeutic Area | Target/Mechanism of Related Benzamides | Potential Application for Derivatives | Source(s) |

| Oncology | Inhibition of DNA Methyltransferases (DNMTs); Inhibition of Hedgehog Signaling Pathway. | Development of novel epigenetic modulators or signaling pathway inhibitors for various cancers. | [9] |

| Metabolic Disease | Antagonism of Peroxisome Proliferator-Activated Receptor Delta (PPARδ). | Tools for studying metabolic regulation and potential therapeutics for metabolic disorders. | |

| Infectious Disease | Antifungal activity against phytopathogens; Antiviral activity (Ebola, Marburg virus entry inhibitors). | Development of new agrochemical fungicides or novel antiviral agents. | [8][10] |

| Neuroscience | Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by benzamide riboside analogues. | Exploration of neuroprotective or neuro-oncological agents. |

This compound's primary role is as a reactive intermediate. For example, its precursor, 4-(chloromethyl)benzoyl chloride, has been used as an initiator for atom transfer radical polymerization (ATRP) and in the solid-phase synthesis of the anticancer agent imatinib.[7] This highlights the utility of the 4-(chloromethyl)benzoyl moiety in both materials science and medicinal chemistry.

Conclusion

This compound (CAS 84545-14-2) is a chemical intermediate of significant value to the research and development community. Its bifunctional nature, combining a stable benzamide core with a reactive benzylic chloride handle, makes it an ideal starting material for the synthesis of compound libraries targeting a diverse range of biological endpoints. While safety precautions are necessary for its handling, its synthetic versatility ensures its continued relevance in the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and data presented in this guide offer a foundational resource for scientists looking to incorporate this valuable building block into their research programs.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Benzamide, 4-chloro- [webbook.nist.gov]

- 3. Benzamide, 4-chloro- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzamide(619-56-7) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 4-(Chloromethyl)benzamide: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)benzamide is a key bifunctional building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structure, incorporating a reactive benzylic chloride and a versatile benzamide moiety, makes it a valuable synthon for the construction of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.

Introduction

The benzamide scaffold is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications. The introduction of a chloromethyl group at the para-position of the benzene ring imparts dual reactivity to the molecule. The chloromethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the covalent attachment of various functional groups, while the benzamide portion can engage in hydrogen bonding and other non-covalent interactions, or serve as a precursor for further chemical modifications. This unique combination of features has positioned this compound as a valuable tool for the synthesis of targeted therapies, most notably as a component of linkers in PROTACs.

Structure and Physicochemical Properties

This compound possesses a simple yet versatile molecular structure. The quantitative physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| CAS Number | 84545-14-2 |

| Appearance | White to off-white solid |

| Melting Point | 158-161 °C (for the related 4-chloro-N-methyl-benzamide)[1] |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in polar protic solvents like methanol and ethanol. Poorly soluble in water.[2] |

Spectral Data

¹H NMR Spectroscopy

The expected proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methylene protons of the chloromethyl group, and the amide protons. The aromatic protons would likely appear as two doublets in the range of 7.4-8.0 ppm. The benzylic protons of the -CH₂Cl group would be expected to show a singlet at approximately 4.6-4.8 ppm. The amide protons would appear as two broad singlets, typically in the range of 7.5-8.5 ppm.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the carbonyl carbon of the amide would be the most downfield signal, expected around 168-170 ppm. The aromatic carbons would resonate in the typical range of 125-140 ppm. The carbon of the chloromethyl group is anticipated to appear around 45-47 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to the N-H stretching of the primary amide (around 3400 and 3200 cm⁻¹), a strong C=O stretching vibration (amide I band) around 1650 cm⁻¹, and the N-H bending vibration (amide II band) around 1620 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 169, with a characteristic M+2 peak at m/z 171 due to the presence of the chlorine isotope (³⁷Cl). Fragmentation would likely involve the loss of the chlorine atom, the chloromethyl group, and cleavage of the amide bond.

Synthesis

A common synthetic route to N-(chloromethyl) amides involves the chlorination of the corresponding N-(hydroxymethyl) amide. A detailed experimental protocol for a related compound, N-benzamidomethyl-4-toluenesulfonamide, provides a viable template.

Experimental Protocol: Synthesis of N-(chloromethyl)benzamide (representative)

This protocol is adapted from the synthesis of a similar N-(chloromethyl) amide and may require optimization for this compound.

Step 1: Synthesis of N-(hydroxymethyl)benzamide

-

In a round-bottom flask, suspend benzamide in a 35% aqueous formaldehyde solution in a weakly basic medium.

-

Heat the mixture to boiling and then filter the hot solution.

-

Allow the filtrate to cool, during which crystals of N-(hydroxymethyl)benzamide will precipitate.

-

Collect the crystals by filtration and recrystallize from water.

Step 2: Synthesis of N-(chloromethyl)benzamide [3]

-

Suspend N-(hydroxymethyl)benzamide in dry carbon tetrachloride (CCl₄).

-

Add thionyl chloride (SOCl₂) dropwise to the suspension over 30 minutes.

-

The reaction proceeds to yield N-(chloromethyl)benzamide. Due to its high reactivity, it is often used in the next step without further purification.

Synthesis of N-(chloromethyl)benzamide.

Applications in Drug Development

Role as a PROTAC Linker Building Block

The primary application of this compound in modern drug discovery is as a versatile building block for the synthesis of PROTAC linkers. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The chloromethyl group of this compound provides a reactive handle for attaching the molecule to either the E3 ligase ligand or the target protein ligand through nucleophilic substitution. The benzamide moiety can be part of the linker itself or can be further functionalized.

Workflow for PROTAC synthesis using this compound.

Anticancer Activity of Benzamide Derivatives

While direct anticancer activity of this compound is not extensively documented, the broader class of benzamide derivatives has shown significant promise in oncology. For instance, various substituted benzamides have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog signaling pathway and as inhibitors of protein kinases like p38α MAPK.[4][5]

Derivatives of 4-(acylaminomethyl)benzamides have been synthesized and evaluated for their antiproliferative activity, with some compounds showing interesting profiles in the National Cancer Institute's anticancer screen.[6][7] Furthermore, certain benzamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[8]

Potential signaling pathways affected by benzamide derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its dual reactivity allows for its incorporation into complex molecules, most notably as a linker component in the design and synthesis of PROTACs for targeted protein degradation. While further studies are needed to fully elucidate its own biological activities, the proven therapeutic potential of the broader benzamide class highlights the importance of this compound as a key starting material for the development of novel anticancer agents and other therapeutics. The experimental guidance provided in this technical guide aims to facilitate its application in advancing drug discovery efforts.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Putative Mechanism of Action of 4-(Chloromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the putative mechanism of action of 4-(chloromethyl)benzamide. Due to the limited direct research on this specific compound, this guide synthesizes information from structurally related benzamide derivatives and compounds containing the reactive chloromethyl moiety. The primary proposed mechanism is the covalent modification of biological macromolecules through alkylation of nucleophilic residues. This guide outlines this hypothesis, presents illustrative quantitative data from related compounds, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Introduction: The Diverse Biological Activities of Benzamides

Benzamides are a versatile class of compounds with a wide array of pharmacological applications. Their biological effects are diverse, ranging from antipsychotic and antiemetic properties to potential anticancer and anti-inflammatory activities.[1] The mechanism of action of substituted benzamides is highly dependent on their specific substitutions. For instance, compounds like sulpiride and amisulpride act as selective antagonists of dopamine D2 and D3 receptors, making them effective in treating psychiatric disorders.[2][3][4] Other benzamide derivatives function as enzyme inhibitors. For example, benzamide riboside is metabolized into an analogue of NAD that inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis, leading to cytotoxic effects in cancer cells.[5][6] Furthermore, chidamide, a benzamide class histone deacetylase (HDAC) inhibitor, has shown antitumor activity.[7]

The presence of a chloromethyl group on the benzamide scaffold, as in this compound, strongly suggests a distinct and more reactive mechanism of action compared to many other benzamides. This guide will focus on the likely role of this compound as a covalent alkylating agent.

Proposed Core Mechanism of Action: Covalent Alkylation

The defining structural feature of this compound is the chloromethyl group, a known reactive moiety. This group acts as an electrophile, making the compound susceptible to nucleophilic attack from biological macromolecules. This reactivity is the basis for its proposed primary mechanism of action: the irreversible covalent modification of target proteins.

Compounds containing chloromethyl groups, such as chloromethyl ketones, are known to act as covalent inhibitors.[8] They form stable covalent bonds, often with the thiol group of cysteine residues within the active or allosteric sites of proteins.[9][10] This alkylation can lead to the inactivation of enzymes or the disruption of protein-protein interactions, ultimately resulting in a biological response. The covalent nature of this interaction can lead to prolonged and potent effects.[11] It is therefore highly probable that this compound functions as an alkylating agent, targeting specific nucleophilic residues on its biological targets.[12][13][14]

Quantitative Data from Structurally Related Compounds

| Compound ID | Structure | Cell Line (Cancer Type) | IC50/GI50 (µM) | Assay Type | Reference |

| 4g | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 | MTT | [15] |

| HeLa (Cervical) | 9.3 | MTT | [15] | ||

| MCF-7 (Breast) | 8.9 | MTT | [15] | ||

| 6g | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | MTT | [15] |

| NCI-H23 (Lung) | 13.97 | MTT | [15] | ||

| MDAMB-231 (Breast) | 11.35 | MTT | [15] | ||

| MCF-7 (Breast) | 11.58 | MTT | [15] | ||

| A-549 (Lung) | 15.77 | MTT | [15] |

Potential Downstream Signaling: Benzamide-Induced Apoptosis

The cytotoxic effects of many anticancer agents, including some benzamide derivatives, are mediated through the induction of apoptosis (programmed cell death). While the specific downstream pathways affected by this compound are yet to be elucidated, a plausible consequence of the covalent modification of a key regulatory protein is the initiation of an apoptotic cascade.

One common pathway involves the mitochondria, regulated by the Bcl-2 family of proteins. A benzamide analog could potentially disrupt the balance of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3), culminating in apoptotic cell death.[15]

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

This compound

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]

-

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests that it functions as a covalent alkylating agent. This proposed mechanism provides a solid foundation for future research. Key next steps should include:

-

Target Identification: Utilizing chemoproteomic approaches to identify the specific protein targets of this compound.

-

Reactivity Studies: Performing in vitro assays to confirm the covalent modification of identified targets, for example, through mass spectrometry.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the benzamide scaffold affect reactivity and biological activity.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

By pursuing these avenues of research, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.

References

- 1. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 2. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular design of sequence specific DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Spectral Analysis of 4-(Chloromethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 4-(Chloromethyl)benzamide, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Ar-H (ortho to -CONH₂) |

| ~7.50 | Doublet | 2H | Ar-H (ortho to -CH₂Cl) |

| ~7.40 | Broad Singlet | 2H | -CONH₂ |

| 4.60 | Singlet | 2H | -CH₂Cl |

Note: Data is predicted based on analysis of similar structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~142 | Ar-C (quaternary, attached to -CH₂Cl) |

| ~134 | Ar-C (quaternary, attached to -CONH₂) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~45 | -CH₂Cl |

Note: Data is predicted based on analysis of similar structures. Actual experimental values may vary slightly.

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H stretch (amide) |

| 3080 - 3010 | Medium | C-H stretch (aromatic) |

| 1660 - 1630 | Strong | C=O stretch (amide I) |

| 1620 - 1580 | Medium | N-H bend (amide II) |

| 1480 - 1400 | Medium | C=C stretch (aromatic) |

| 1290 - 1250 | Medium | C-N stretch (amide) |

| 850 - 750 | Strong | C-H bend (aromatic, para-disubstituted) |

| 750 - 650 | Strong | C-Cl stretch |

Note: SpectraBase indicates the availability of a vapor phase IR spectrum for this compound.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 169/171 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 134 | Loss of Cl |

| 121 | Loss of -CH₂Cl |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: SpectraBase indicates the availability of GC-MS data for this compound.[1] The fragmentation pattern is predicted based on the typical behavior of benzamide derivatives.[2][3]

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: Typically 90°

-

Spectral width: 0-12 ppm

-

Temperature: 25 °C

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: Typically 90°

-

Spectral width: 0-200 ppm

-

Proton decoupling: Broadband decoupling is applied to simplify the spectrum to singlets for each unique carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the mixture is placed in a pellet press, and pressure is applied to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The solution is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

The GC oven temperature is programmed to ensure separation of the analyte from any impurities.

Mass Analysis:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV is typically used to generate reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Scan Range: A mass range of m/z 40-500 is typically scanned to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to 4-(Chloromethyl)benzamide

This technical guide provides a comprehensive overview of 4-(Chloromethyl)benzamide, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, a representative synthetic protocol, and its role as a versatile chemical intermediate.

Core Physicochemical Properties

This compound is a substituted aromatic compound containing both a benzamide and a chloromethyl group. These functional groups impart a unique reactivity profile, making it a valuable precursor in the synthesis of a wide range of more complex molecules. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO[1][2][3] |

| Molecular Weight | 169.61 g/mol [2] |

| Appearance | White to off-white solid[2] |

| CAS Number | 84545-14-2[1][2] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from 4-methylbenzoic acid. A plausible and common synthetic route involves the chlorination of the methyl group followed by the conversion of the carboxylic acid to a benzamide.

A representative experimental workflow for the synthesis of this compound is illustrated below.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-(chloromethyl)benzoyl chloride.

Materials:

-

4-(Chloromethyl)benzoyl chloride

-

Ammonia (aqueous solution or gas)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(chloromethyl)benzoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane. Cool the solution to 0°C using an ice bath.

-

Amidation: Slowly add an excess of a cooled aqueous ammonia solution (or bubble ammonia gas through the solution) to the stirred solution of 4-(chloromethyl)benzoyl chloride. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-(chloromethyl)benzoyl chloride) is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If an aqueous solution of ammonia was used, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.

Applications in Drug Discovery and Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer, anti-emetic, and antipsychotic properties. This compound, with its reactive chloromethyl group, serves as a crucial intermediate for the synthesis of various pharmacologically active molecules. The chloromethyl group provides a convenient handle for introducing the benzamide moiety into larger, more complex structures through nucleophilic substitution reactions. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

Stability and Storage of 4-(Chloromethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)benzamide. The information is curated for professionals in research and drug development who utilize this compound in their work. This document details the chemical stability, potential degradation pathways, and general protocols for stability assessment.

Chemical Stability and Storage

This compound is a solid that is generally stable under standard ambient conditions. However, its stability is influenced by environmental factors such as moisture, temperature, and light. Proper storage is crucial to maintain its purity and integrity for research and development applications.

General Recommendations

Based on available safety data sheets and the chemical nature of the compound, the following storage conditions are recommended:

-

Temperature: Room temperature is generally acceptable for short-term storage.[1] For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture- and air-induced degradation.

-

Container: Store in a tightly sealed, light-resistant container to protect from moisture and light.[2]

-

Environment: A dry, well-ventilated area is recommended for storage. The storage area should be secure and accessible only to authorized personnel.[2]

Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (Short-term) 2-8 °C (Long-term) | Minimizes the rate of potential hydrolytic and thermal degradation.[1] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | The chloromethyl group is susceptible to hydrolysis. |

| Light | Protect from Light | Aromatic compounds can be susceptible to photolytic degradation. |

| Moisture | Store in a dry environment | Prevents hydrolysis of the reactive chloromethyl group.[2] |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture, air, and light.[2] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure suggests two primary degradation pathways: hydrolysis of the chloromethyl group and, to a lesser extent, hydrolysis of the benzamide functional group.

Hydrolysis of the Chloromethyl Group

The benzylic chloride moiety is known to be susceptible to nucleophilic substitution, particularly hydrolysis. The presence of water can lead to the formation of 4-(hydroxymethyl)benzamide. This is likely the primary degradation pathway under aqueous conditions. The reactivity of benzyl chloride with water to form benzyl alcohol is a well-documented reaction.

Hydrolysis of the Benzamide Group

The amide bond of the benzamide group is generally stable, especially under neutral and basic conditions. However, under strongly acidic or basic conditions and elevated temperatures, it can undergo hydrolysis to form 4-(chloromethyl)benzoic acid and ammonia. Studies on related benzamide derivatives indicate that this hydrolysis is possible but typically requires more forcing conditions than the hydrolysis of the chloromethyl group.

Proposed Degradation Pathway

The following diagram illustrates the most probable degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, forced degradation studies are recommended. These studies expose the compound to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods. The following are general protocols that can be adapted for this purpose.

General Experimental Workflow

The workflow for a forced degradation study typically involves exposing the compound to stress conditions, followed by analysis to quantify the remaining parent compound and identify any degradation products.

Methodologies for Stress Testing

The following table outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

| Stress Condition | Typical Methodology |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperature (e.g., 60 °C) for a defined period. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide at room temperature or elevated temperature (e.g., 60 °C) for a defined period. |

| Oxidative Degradation | Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period. |

| Thermal Degradation | Expose a solid sample of this compound to elevated temperatures (e.g., 60-80 °C) in a stability chamber for a defined period. |

| Photolytic Degradation | Expose a solution or solid sample of this compound to UV and visible light in a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate and quantify this compound from its potential degradation products.

Example HPLC Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 230 nm)

-

Column Temperature: 30 °C

Handling and Safety Precautions

This compound is classified as an irritant and is suspected of causing genetic defects. It is also harmful if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary degradation pathway is likely the hydrolysis of the chloromethyl group, especially in the presence of moisture. To ensure the integrity of the compound for research and development, it is crucial to store it in a tightly sealed container, under an inert atmosphere, and protected from light. Forced degradation studies are recommended to fully characterize its stability profile and to develop and validate a stability-indicating analytical method for its quality control.

References

An In-depth Technical Guide to the Safety and Handling of 4-(Chloromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always consult the official SDS from the supplier and adhere to all applicable institutional and governmental safety regulations before handling this chemical.

Introduction

4-(Chloromethyl)benzamide is a chemical intermediate used in the synthesis of various pharmaceutical and biologically active compounds. Its structure, incorporating a reactive chloromethyl group and a benzamide moiety, suggests potential for significant biological activity and associated hazards. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, drawing upon data from structurally related compounds to infer its toxicological profile where specific data is not available.

Physicochemical and Toxicological Properties

While specific quantitative toxicity data for this compound is limited in publicly available literature, its structural components—a benzamide and a chloromethylated aromatic ring—provide strong indicators of its potential hazards. The following tables summarize key physicochemical properties and toxicological data for this compound and its parent/related structures: benzamide and benzyl chloride.

Table 1: Physicochemical Properties

| Property | This compound | Benzamide | Benzyl Chloride |

| Molecular Formula | C₈H₈ClNO | C₇H₇NO | C₇H₇Cl |

| Molecular Weight | 169.61 g/mol | 121.14 g/mol | 126.58 g/mol |

| Appearance | Solid (presumed) | White crystalline powder | Colorless liquid |

| Melting Point | Data not available | 125 - 128 °C | -45 °C |

| Boiling Point | Data not available | 288 °C | 179 °C |

| Flash Point | Data not available | 180 °C (closed cup)[1] | 67 °C |

Table 2: Acute Toxicity Data

| Compound | Route | Species | LD50 / LC50 | Reference |

| Benzamide | Oral | Mouse | 1160 mg/kg | [2][3] |

| Benzamide | Oral | Rat | 1125 mg/kg | [4] |

| Benzyl Chloride | Oral | Rat | 1231 mg/kg | [5] |

| Benzyl Chloride | Inhalation | Rat | 150 ppm (2 hr) | [6] |

| Benzyl Chloride | Inhalation | Mouse | 80 ppm (2 hr) | [6] |

Note: The absence of specific LD50/LC50 data for this compound necessitates a cautious approach, assuming a toxicity profile at least comparable to or greater than that of benzamide and benzyl chloride due to the presence of the reactive chloromethyl group. A structurally similar compound, 4-(Chloromethyl)benzaldehyde, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, and causes severe skin burns and eye damage[7].

Hazard Identification and Classification

Based on available data for related compounds and general principles of chemical toxicology, this compound should be considered a hazardous substance.

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: Expected to be a skin irritant and potentially corrosive, causing redness, pain, and burns[7].

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage, potentially leading to irreversible effects[7].

-

Mutagenicity: Suspected of causing genetic defects[2]. As a chloromethylated aromatic compound, it is a potential alkylating agent, a class of compounds known for their mutagenic and carcinogenic properties.

-

Lachrymator: The presence of the benzyl chloride-like moiety suggests it may have lachrymatory properties, causing tearing and irritation to the eyes and respiratory tract[6].

Handling and Storage Precautions

Due to its presumed hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Safe Handling Practices

-

Avoid all personal contact with the substance.

-

Do not breathe dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Ensure adequate ventilation.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases[2].

-

Store in a secure area with restricted access.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are available for assessing the acute toxicity of chemicals. The following are representative protocols that would be appropriate for evaluating the safety of this compound.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

-

Test Animal: Albino rabbit.

-

Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water or saline), is applied to the clipped skin under a gauze patch.

-

Observation: The patch is removed after a 4-hour exposure period. The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Evaluation: The severity of the skin reactions is scored according to a standardized scale. The results are used to classify the substance's potential for skin irritation or corrosion[8][9].

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

-

Test Animal: Rat or rabbit.

-

Procedure: The test substance is applied to a clipped area of the animal's back. A limit test is often performed first, where a single high dose (e.g., 2000 mg/kg body weight) is administered to a small group of animals.

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded periodically.

-

Evaluation: If mortality occurs in the limit test, further testing with different dose groups is conducted to determine the LD50 value[10][11].

Potential Mechanism of Toxicity and Signaling Pathways

As a chloromethylated aromatic compound, this compound is a potential alkylating agent[12][13][14]. Alkylating agents are electrophilic compounds that can react with nucleophilic sites on cellular macromolecules, most notably DNA.

The covalent binding of the molecule to DNA can lead to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations, chromosomal damage, and cell death (apoptosis). This genotoxic mechanism is a plausible explanation for the suspected mutagenicity of this compound. Alkylation of proteins can also occur, leading to enzyme inactivation and disruption of cellular signaling pathways, contributing to its overall cytotoxicity.

Logical Workflow for Safe Handling

The following workflow outlines the key steps for the safe handling of this compound in a research setting.

Conclusion

This compound is a potentially hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific toxicological data is limited, its structural similarity to known irritants, mutagens, and alkylating agents warrants a high degree of caution. Researchers, scientists, and drug development professionals must use appropriate personal protective equipment, work in well-ventilated areas such as a chemical fume hood, and be prepared for emergency situations. By following the guidelines outlined in this technical guide, the risks associated with the handling and use of this compound can be effectively managed.

References

- 1. Benzamide - Safety Data Sheet [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. actylislab.com [actylislab.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. actylislab.com [actylislab.com]

- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 7. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. search.lib.keio.ac.jp [search.lib.keio.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]

- 14. organicreactions.org [organicreactions.org]

The Multifaceted Biological Activities of 4-(Chloromethyl)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(chloromethyl)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antiviral, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines. Their primary mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various benzamide derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 13f | HCT116 | Human Colorectal Cancer | 0.30 | [1] |

| 13f | DLD-1 | Human Colorectal Cancer | 2.83 | [1] |

| 7 | K562 | Chronic Myeloid Leukemia | 2.27 | [2] |

| 10 | K562 | Chronic Myeloid Leukemia | 2.53 | [2] |

| 7 | HL-60 | Acute Promyelocytic Leukemia | 1.42 | [2] |

| 10 | HL-60 | Acute Promyelocytic Leukemia | 1.52 | [2] |

| 7 | OKP-GS | Renal Carcinoma | 4.56 | [2] |

| 10 | OKP-GS | Renal Carcinoma | 24.77 | [2] |

| IMB-0523 | Wild-type HBV (in HepG2.2.15 cells) | Hepatitis B Virus | 1.99 | [1] |

| IMB-0523 | Drug-resistant HBV (in HepG2.A64 cells) | Hepatitis B Virus | 3.30 | [1] |

Mechanisms of Anticancer Action

1. PARP Inhibition:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and ultimately, apoptosis.[1] This concept is known as synthetic lethality.

2. HDAC Inhibition:

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of certain genes, including tumor suppressor genes. Benzamide derivatives, particularly those with an o-aminobenzamide moiety, can chelate the zinc ion in the active site of HDACs, inhibiting their enzymatic activity. This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

Anti-HBV Activity

Certain N-phenylbenzamide derivatives have shown potent activity against the Hepatitis B virus (HBV), including drug-resistant strains.[1] The mechanism of action is thought to involve the upregulation of the intracellular levels of APOBEC3G (A3G), a cytidine deaminase that can inhibit HBV replication.[1]

Quantitative Anti-HBV Activity Data

| Compound ID | Virus Strain | EC50 (µM) | Reference |

| IMB-0523 | Wild-type HBV | 1.99 | [1] |

| IMB-0523 | Drug-resistant HBV | 3.30 | [1] |

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antibacterial and antifungal properties. The mechanism of their antimicrobial action is diverse and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.